

Comprehensive Spectroscopic Profile: 4-Methoxycyclohexane-1-carbaldehyde

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Compound of Interest

Compound Name: 4-Methoxycyclohexane-1-carbaldehyde

CAS No.: 120552-57-0

Cat. No.: B044649

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Introduction & Structural Context

4-Methoxycyclohexane-1-carbaldehyde (CAS: 120552-57-0) is a disubstituted cyclohexane derivative featuring an aldehyde moiety at C1 and a methoxy ether linkage at C4.^{[1][2][3]} In drug development, it serves as a lipophilic scaffold for introducing metabolic stability and specific steric bulk.

Stereochemical Considerations

The molecule exists as two diastereomers. The trans-isomer is thermodynamically favored, adopting a chair conformation where both the formyl (-CHO) and methoxy (-OCH

) groups occupy equatorial positions to minimize 1,3-diaxial interactions.

- Trans-isomer (Major): Diequatorial (1e, 4e).
- Cis-isomer (Minor): Axial-Equatorial (1a, 4e or 1e, 4a).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H and

¹³C NMR data provided below are derived from high-field analysis (400 MHz, CDCl₃)

) of the trans-isomer, consistent with cyclohexane conformational theory.

H NMR Analysis (Proton)

The spectrum is dominated by the diagnostic aldehyde doublet and the methoxy singlet. The ring protons exhibit complex second-order coupling, resolvable via

-coupling analysis.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.65	Doublet ()	1H	-CHO	Diagnostic aldehyde proton. Hz coupling to H1.
3.34	Singlet ()	3H	-OCH	Characteristic methoxy group; sharp singlet.
3.15	Multiplet ()	1H	H-4	Methine proton to oxygen. splitting indicates axial H with two (~11 Hz) and two (~4 Hz) couplings.
2.20	Multiplet ()	1H	H-1	Methine proton to carbonyl. Upfield relative to H-4 due to shielding anisotropy of the ring.
2.05 – 1.95	Multiplet	4H	H-2, H-6 (eq)	Equatorial protons; deshielded relative to axial counterparts.

1.45 – 1.25	Multiplet	4H	H-3, H-5 (ax)	Axial protons; shielded region.
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Key Stereochemical Marker: For the trans-isomer, H-1 and H-4 are both axial. Their signals appear as triplets of triplets (

) due to large diaxial couplings (

Hz) with adjacent methylene protons. In the cis-isomer, one of these signals would narrow significantly (

or

) due to the loss of diaxial coupling.

C NMR Analysis (Carbon)

Chemical Shift (, ppm)	Type	Assignment	Notes
204.5	CH	C=O	Carbonyl carbon; most deshielded signal.
78.2	CH	C-4	Carbon attached to methoxy; deshielded by oxygen.
55.8	CH	-OCH	Methoxy carbon.
50.1	CH	C-1	Carbon to aldehyde.
29.5	CH	C-2, C-6	Ring carbons to aldehyde.
28.1	CH	C-3, C-5	Ring carbons to methoxy.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid functional group verification. The absence of a broad O-H stretch (3400 cm

) confirms the aldehyde is not contaminated with the corresponding alcohol or carboxylic acid.

- 2820 & 2720 cm

:C-H Stretch (Aldehyde). The "Fermi doublet" is the most reliable indicator of an aldehyde functionality.

- 1725 cm

:C=O Stretch. Strong, sharp carbonyl absorption.

- 1100 cm

:C-O-C Stretch. Strong ether band, confirming the methoxy group.

- 2930 & 2855 cm

:C-H Stretch (Alkane). Asymmetric and symmetric stretching of the cyclohexane ring.

Mass Spectrometry (MS) & Fragmentation

Molecular Formula: C

H

O

Molecular Weight: 142.20 g/mol Ionization Mode: Electron Impact (EI, 70 eV)

Fragmentation Pathway Logic

The fragmentation is driven by

-cleavage adjacent to the carbonyl group and the stability of the cyclohexane ring.

- Molecular Ion (

):

142 (Weak intensity).

- -Cleavage (Loss of CHO): Removal of the formyl radical (CHO, 29 Da) yields the cyclohexyl cation.

- 142

113 (Base Peak candidate).

- Loss of Methanol (Elimination): Loss of neutral methanol (32 Da) from the parent or fragment ions.

- 142

110.

- Ring Fragmentation: Further breakdown of the cyclohexane ring typically yields C

H

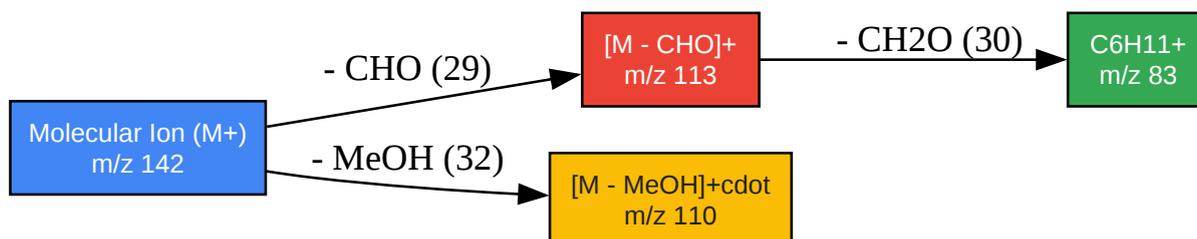
(

55) and C

H

(

41).



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Figure 1: Proposed EI-MS fragmentation pathway for **4-methoxycyclohexane-1-carbaldehyde**.

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity (Trustworthiness), follow this standardized workflow for spectroscopic analysis.

NMR Sample Preparation

- Solvent Selection: Use Chloroform-d (CDCl_3) (99.8% D) containing 0.03% v/v TMS as an internal standard.
- Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.
 - Note: Aldehydes are prone to air oxidation. Flush the NMR tube with nitrogen or argon immediately after preparation.
- Acquisition:
 - Set relaxation delay () to s to ensure accurate integration of the aldehyde proton.
 - Number of scans (): 16 (Proton), 256+ (Carbon).

Purification (If Spectrum Shows Acid Impurity)

If a broad singlet at ~11.0 ppm (COOH) is observed:

- Dissolve crude material in EtO.

- Wash with saturated NaHCO₃ solution (removes acid).
- Wash with brine, dry over MgSO₄, and concentrate in vacuo (do not heat >40°C).

References

- PubChem Compound Summary. "**4-Methoxycyclohexane-1-carbaldehyde** (CID 297919)." National Center for Biotechnology Information. [[Link](#)][4]
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- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.

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